Nesuparib dual PARP and tankyrase inhibitor
Nesuparib dual PARP and tankyrase inhibitor
An In-depth Technical Guide to Nesuparib: A Dual PARP and Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nesuparib (also known as JPI-547 and OCN-201) is a pioneering, orally bioavailable small molecule engineered to dually inhibit poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1] This dual mechanism of action offers a multifaceted approach to cancer therapy by simultaneously targeting critical DNA repair pathways and oncogenic signaling cascades. By preventing PARP-mediated DNA repair, nesuparib induces synthetic lethality in tumors with homologous recombination deficiencies (HRD), such as those with BRCA mutations. Concurrently, its inhibition of tankyrase modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers.[2][3] This guide provides a comprehensive technical overview of nesuparib, detailing its mechanism, preclinical and clinical data, and key experimental protocols for its evaluation.
Core Mechanism of Action: Dual Inhibition
Nesuparib's therapeutic potential stems from its ability to concurrently engage two distinct targets within the PARP enzyme family.[1]
-
PARP Inhibition and Synthetic Lethality: Nesuparib potently inhibits PARP1 and PARP2, enzymes essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, generating toxic DNA double-strand breaks (DSBs). The cell's inability to repair these DSBs results in genomic instability and subsequent apoptosis, a concept known as synthetic lethality.[4]
-
Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: Nesuparib also targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) AXIN, a scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation.[1][2] By inhibiting tankyrases, nesuparib stabilizes AXIN, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes like c-myc and cyclin D1.[1][3] This action is particularly relevant in "Wnt-addicted" cancers, such as those with RNF43 or APC mutations.[5] Furthermore, tankyrase inhibition has been shown to stabilize AMOT proteins, leading to the phosphorylation and inhibition of the oncogenic YAP pathway, a component of the Hippo signaling cascade.[2][3]
Signaling Pathway Overview
Caption: Nesuparib dually inhibits PARP-mediated DNA repair and Tankyrase-driven Wnt signaling.
Quantitative Preclinical Data
Nesuparib has demonstrated potent enzymatic and cellular activity in preclinical evaluations. Its potency is significantly higher than first-generation PARP inhibitors and selective tankyrase inhibitors in various models.[2][3]
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC₅₀ (nM) | Source |
| PARP1 | 2 | [6] |
| PARP2 | ND | [7] |
| Tankyrase 1 | 5 | [6] |
| Tankyrase 2 | 1 | [6] |
| ND: Not Determined |
Table 2: Comparative Cellular Potency (IC₅₀)
| Cell Line Type | Nesuparib | Olaparib (PARP inhibitor) | XAV939 (TNKS inhibitor) |
| BRCA wild-type gastric cancer | 13-fold more potent | - | 13x less potent |
| BRCA wild-type gastric cancer | 28-fold more potent | 28x less potent | - |
| Data from clonogenicity assays in BRCA wild-type gastric cancer cells.[3] |
In preclinical xenograft models of BRCA-deficient breast and ovarian cancer, nesuparib has shown significant anti-tumor activity.[7] Moreover, in BRCA wild-type gastric cancer xenografts, nesuparib monotherapy demonstrated superior potency compared to olaparib, and its combination with irinotecan resulted in stronger tumor growth suppression.[2][3]
Clinical Development and Data
Nesuparib is under active clinical development for various solid tumors, including epithelial ovarian cancer and pancreatic cancer.[8]
Table 3: Summary of Phase I Clinical Trial Results
| Parameter | Finding | Source |
| Study | First-in-human, dose-escalation | [8] |
| Patient Population | Advanced solid tumors | [7] |
| Overall Response Rate (ORR) | 28.2% | [8] |
| Disease Control Rate (DCR) | 64.1% | [8] |
A Phase Ib study is underway to evaluate nesuparib in combination with standard-of-care chemotherapies (mFOLFIRINOX and Gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.[8] This study aims to leverage the dual-action mechanism to sensitize tumors to DNA-damaging agents, potentially expanding its utility beyond just BRCA-mutated cancers to a broader HRD-positive population.[8]
Key Experimental Protocols
Evaluating a dual inhibitor like nesuparib requires specific biochemical and cell-based assays to quantify its activity against each target and assess its overall cellular effect.
Protocol: Homogeneous PARP/Tankyrase Enzymatic Assay
Objective: To determine the in vitro inhibitory concentration (IC₅₀) of nesuparib against PARP and tankyrase enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute recombinant human PARP1, TNKS1, or TNKS2 enzymes to a working concentration.
-
Prepare a substrate solution containing biotinylated NAD⁺ and a histone-coated acceptor plate (for PARP) or a specific peptide substrate (for Tankyrase).
-
Create a serial dilution of nesuparib in DMSO, followed by a further dilution in assay buffer.
-
-
Reaction Execution:
-
Add 5 µL of the diluted nesuparib compound or DMSO control to wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the NAD⁺/substrate solution.
-
-
Signal Detection & Analysis:
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and add a detection reagent (e.g., streptavidin-conjugated horseradish peroxidase).
-
Read the chemiluminescent or fluorescent signal on a plate reader.
-
Normalize the data to controls (0% and 100% inhibition) and fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol: Wnt/β-catenin Pathway Reporter Assay
Objective: To measure the functional inhibition of the Wnt signaling pathway by nesuparib in a cellular context.
Methodology:
-
Cell Line Preparation:
-
Use a cancer cell line with an active Wnt pathway (e.g., SW480) stably transfected with a TCF/LEF-driven luciferase reporter construct (TOP-Flash). A FOP-Flash construct with mutated TCF/LEF binding sites serves as a negative control.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of nesuparib for 24-48 hours. Include a positive control (e.g., XAV939) and a vehicle control (DMSO).
-
-
Luciferase Measurement:
-
Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects.
-
Calculate the percentage of pathway inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Experimental Evaluation Workflow
Caption: A multi-tiered workflow to evaluate Nesuparib from biochemical to in vivo efficacy.
Conclusion and Future Directions
Nesuparib represents a significant advancement in targeted cancer therapy, moving beyond single-pathway inhibition. Its dual-action mechanism provides a strong rationale for its efficacy in both HRD-positive tumors and those driven by aberrant Wnt/Hippo signaling. Early clinical data are promising, suggesting a favorable response rate in patients with advanced solid tumors. The ability to potentially expand PARP inhibitor efficacy to a broader patient population, including those without BRCA mutations but with other HRD characteristics or Wnt pathway alterations, marks a critical step forward. Future research will focus on completing ongoing combination therapy trials, identifying predictive biomarkers for patient selection beyond BRCA status, and exploring its potential as an immunotherapy agent by transforming "cold" tumors into "hot" tumors.[5]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Onconic Therapeutics’ nesuparib shows potential in pancreatic cancer beyond BRCA mutations < Pharma < Article - KBR [koreabiomed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
